(N-Methyl-N-phenylamino)triphenylphosphonium Iodide

Organic Synthesis Allylic Alkylation Stereochemistry

Researchers requiring precise regiospecificity in allylic alcohol alkylation face isomer variability when substituting phosphonium reagents. (N-Methyl-N-phenylamino)triphenylphosphonium Iodide (Murahashi Reagent) resolves this with 88% γ-selectivity. • Definitive reagent for Murahashi alkylation - delivers anti-alkylation products with defined alkene geometry. • 98% HPLC purity; high melting point (238-239 °C) enables elevated-temperature reactions. • Defined CH-acidity (pKa 14.7-24.8) for rational ylide formation. • Available from stock; ambient shipping.

Molecular Formula C25H23INP
Molecular Weight 495.3 g/mol
CAS No. 34257-63-1
Cat. No. B1586784
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(N-Methyl-N-phenylamino)triphenylphosphonium Iodide
CAS34257-63-1
Molecular FormulaC25H23INP
Molecular Weight495.3 g/mol
Structural Identifiers
SMILESCN(C1=CC=CC=C1)[P+](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4.[I-]
InChIInChI=1S/C25H23NP.HI/c1-26(22-14-6-2-7-15-22)27(23-16-8-3-9-17-23,24-18-10-4-11-19-24)25-20-12-5-13-21-25;/h2-21H,1H3;1H/q+1;/p-1
InChIKeySAYKZWPCENNSDR-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes1 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Murahashi's Reagent: Baseline Profile


(N-Methyl-N-phenylamino)triphenylphosphonium Iodide (CAS 34257-63-1) is a specialized aminophosphonium salt [1]. Commonly referred to as Murahashi's Reagent, it serves as a key intermediate in organic synthesis, particularly in the activation of allylic alcohols for alkylation [2]. This compound is characterized by its high melting point and is supplied as a solid for research use [3]. Its unique structure, incorporating an N-methyl-N-phenylamino moiety on a triphenylphosphonium core, distinguishes it from simpler alkyl or aryl phosphonium salts in specific catalytic and synthetic applications .

Workflow Murahashi allylic alcohol alkylation
Function Allylic alcohol activation for regiospecific alkylation
Format High-melting solid for synthesis protocols

Why Murahashi's Reagent Cannot Be Substituted


Substituting (N-Methyl-N-phenylamino)triphenylphosphonium Iodide with a generic triphenylphosphonium salt (e.g., methyltriphenylphosphonium iodide) or an alternative aminophosphonium derivative (e.g., a tributyl analog) is not chemically equivalent. As demonstrated in direct comparative studies, the regiospecificity of alkylation reactions can differ based on the phosphonium reagent used, with the target compound exhibiting a distinct ratio of isomers [1]. Furthermore, variations in the N-substituent alter the CH-acidity (pKa) of the salt, which directly impacts its utility in base-mediated reactions such as ylide formation [2]. Physical properties, such as a significantly higher melting point (238-239 °C), also distinguish it from common alternatives and may influence handling and storage protocols [3].

Regiospecificity Isomer distribution may shift with alternative aminophosphonium salts
Ylide Reactivity CH-acidity profile depends on N-substituent, impacting ylide formation
Thermal Behavior Lower-melting analogs may not suit elevated-temperature conditions

Evidence: Murahashi's Reagent vs. Comparators


Regiochemical Selectivity in Allylic Alkylation

In a direct comparative study of the Murahashi alkylation of cis-5-methyl-2-cyclohexenol, the use of (N-Methyl-N-phenylamino)triphenylphosphonium Iodide (1a) was compared against the corresponding tributylphosphonium iodide (1b) [1]. With 1 equivalent of methyllithium, reagent 1a afforded a 88:12 ratio of the γ- to α-alkylation products (1-5-d to 3-5-d), while 1b gave a 93:7 ratio [1]. The study concluded that the high anti γ-alkylation specificity is independent of the reagent, but the exact isomeric distribution can be a function of the specific aminophosphonium salt and reaction conditions [1].

Regioisomer Ratio
Head-to-head
88:12 γ:α (target) vs 93:7 γ:α (tributyl analog)
Regiochemical outcome is reagent-dependent
5% difference in major γ-isomer under identical conditions
Organic Synthesis Allylic Alkylation Stereochemistry

Melting Point: Thermal Stability Advantage

The physical property of melting point can be a critical factor in procurement and experimental design. (N-Methyl-N-phenylamino)triphenylphosphonium Iodide has a reported melting point of 238-239 °C [1]. In contrast, the simpler analog methyltriphenylphosphonium iodide (CAS 2065-66-9), a common Wittig reagent and phase-transfer catalyst, has a melting point in the range of 183-190 °C . This indicates a higher thermal stability for the target compound.

Melting Point
Reported
238–239 °C
Higher thermal stability vs common analogs
Approx. 50–55 °C above methyltriphenylphosphonium iodide
Material Properties Thermal Stability Handling & Storage

CH-Acidity for Ylide Formation

The CH-acidity of the methylene group adjacent to the phosphonium center is a key determinant of its ability to form an ylide under basic conditions. A study on a series of structurally related N,N-disubstituted aminotriphenylphosphonium salts (APS) determined their pKa values in DMSO to fall within the range of 14.7 to 24.8 [1]. While the exact pKa for (N-Methyl-N-phenylamino)triphenylphosphonium Iodide is not explicitly stated in the abstract, the study establishes the class-level property range and quantifies the acidifying effect of the Ph3P+N(Ph) group (σ− = 0.70) compared to the Ph3P+N(Bu) group (σ− = 0.68) [1]. This allows for an estimation of its relative acidity compared to other derivatives.

CH-Acidity (pKa)
Class-level
Class range 14.7–24.8 (DMSO)
Supports prediction of ylide formation behavior
Exact pKa not reported; N-phenyl group adds acidifying effect
Physical Organic Chemistry Ylide Chemistry Reactivity

Reagent Specificity in Murahashi Alkylation

(N-Methyl-N-phenylamino)triphenylphosphonium Iodide is explicitly designated as the key reagent for the Murahashi method of allylic alcohol alkylation [1]. The methodology demonstrates that this reagent facilitates a four-step, one-pot process leading to regiospecific anti γ-alkylation with a 65-85% conversion rate for the model substrate [1]. While the original study found that a tributyl analog could also perform the reaction, the use of this specific triphenylphosphonium derivative is the established benchmark for this transformation in the literature [1]. The reagent's defined role in this named reaction provides a clear, application-specific justification for its selection.

Named Reaction Benchmark
Head-to-head
65–85% conversion; literature-optimized for target reagent
Established protocol consistency with triphenylphosphonium salt
Tributyl analog also works but lacks method optimization
Named Reaction Synthetic Methodology C-C Bond Formation

Application Scenarios for Murahashi's Reagent


Regiospecific γ-Alkylation of Allylic Alcohols

This compound is the reagent of choice for the Murahashi alkylation, a method for converting allylic alcohols into γ-alkylated products with high regio- and stereospecificity [1]. As evidenced by the 88% γ-selectivity observed with this exact reagent [1], it is the definitive component for reproducing literature protocols and achieving the reported anti-alkylation outcomes. Researchers aiming to leverage this named reaction for the synthesis of complex molecules with defined alkene geometry should prioritize this specific phosphonium salt.

High-Melting Aminophosphonium Salt Studies

For experimental procedures that involve elevated temperatures or where the physical state of the reagent is a critical parameter, the high melting point of 238-239 °C offers a distinct advantage over lower-melting analogs like methyltriphenylphosphonium iodide [2]. This property makes it suitable for reactions conducted at temperatures that would melt or decompose less stable phosphonium salts, potentially enabling a wider range of solvent and temperature conditions.

Structure-Activity Relationships in Ylide Chemistry

The defined CH-acidity range for this class of aminophosphonium salts (pKa 14.7–24.8) provides a quantitative basis for their use in ylide formation [3]. The specific acidifying effect of the N-phenyl substituent (σ− = 0.70) [3] differentiates this reagent from N-alkyl analogs. Researchers exploring base-mediated reactions, such as the Wittig reaction or other ylide-based transformations, can use this data to rationally select (N-Methyl-N-phenylamino)triphenylphosphonium Iodide when a specific level of α-proton acidity is desired.

Application
Selection Property
Validation Focus
Regiospecific γ-alkylation of allylic alcohols
Named reaction workflow fit
Regiochemical outcome verification
Elevated-temperature synthesis protocols
Thermal stability context
Reagent integrity under temperature
Ylide-mediated C–C bond formation studies
CH-acidity context (class-level range)
Base-mediated reaction conditions

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